molecular formula C13H10N4O B11869728 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one

Cat. No.: B11869728
M. Wt: 238.24 g/mol
InChI Key: AGTLDIYBFVTSBB-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: is a heterocyclic compound that features a quinazolinone core structure with an amino group at the 3-position and a pyridinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anthranilic acid and 3-pyridinecarboxaldehyde.

    Cyclization Reaction: The anthranilic acid derivative undergoes a cyclization reaction with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Reduced quinazolinone compounds with modified core structures.

    Substitution: Substituted quinazolinone derivatives with different alkyl or acyl groups.

Scientific Research Applications

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate cellular pathways and mechanisms.

    Pharmaceutical Industry: The compound is explored for its potential as a lead compound in drug discovery programs.

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-Amino-2-(pyridin-3-YL)quinazolin-4(3H)-one: can be compared with other quinazolinone derivatives, such as:

    2-(4-Morpholinyl)-8-nitroquinazolin-4(3H)-one: Known for its kinase inhibitory activity.

    4-Anilinoquinazoline: A well-known scaffold for the development of epidermal growth factor receptor (EGFR) inhibitors.

    6,7-Dimethoxyquinazolin-4(3H)-one: Used in the synthesis of various bioactive compounds.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

3-amino-2-pyridin-3-ylquinazolin-4-one

InChI

InChI=1S/C13H10N4O/c14-17-12(9-4-3-7-15-8-9)16-11-6-2-1-5-10(11)13(17)18/h1-8H,14H2

InChI Key

AGTLDIYBFVTSBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)N

Origin of Product

United States

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